3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 1223828-35-0
VCID: VC7778908
InChI: InChI=1S/C23H27N5O5S/c1-13(2)12-27-22(30)21-15(8-9-34-21)28-18(25-26-23(27)28)6-7-19(29)24-14-10-16(31-3)20(33-5)17(11-14)32-4/h8-11,13H,6-7,12H2,1-5H3,(H,24,29)
SMILES: CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Molecular Formula: C23H27N5O5S
Molecular Weight: 485.56

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

CAS No.: 1223828-35-0

Cat. No.: VC7778908

Molecular Formula: C23H27N5O5S

Molecular Weight: 485.56

* For research use only. Not for human or veterinary use.

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide - 1223828-35-0

Specification

CAS No. 1223828-35-0
Molecular Formula C23H27N5O5S
Molecular Weight 485.56
IUPAC Name 3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(3,4,5-trimethoxyphenyl)propanamide
Standard InChI InChI=1S/C23H27N5O5S/c1-13(2)12-27-22(30)21-15(8-9-34-21)28-18(25-26-23(27)28)6-7-19(29)24-14-10-16(31-3)20(33-5)17(11-14)32-4/h8-11,13H,6-7,12H2,1-5H3,(H,24,29)
Standard InChI Key NFTJDFCTNDBWAZ-UHFFFAOYSA-N
SMILES CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s structure (C₂₃H₂₇N₅O₅S, MW 485.56 g/mol) integrates three fused heterocycles: a thiophene ring, a 1,2,4-triazole, and a pyrimidinone system (Figure 1). The thieno[2,3-e] triazolo[4,3-a]pyrimidin-5-one core is substituted at position 4 with an isobutyl group and at position 1 with a propanamide linker connected to a 3,4,5-trimethoxyphenyl moiety. This arrangement creates a planar, rigid scaffold with multiple hydrogen-bonding acceptors (carbonyl oxygen, triazole nitrogens) and hydrophobic regions (isobutyl, trimethoxyphenyl) .

Table 1: Key Physicochemical Properties

PropertyValue/Description
CAS Number1223828-35-0
Molecular FormulaC₂₃H₂₇N₅O₅S
Molecular Weight485.56 g/mol
IUPAC Name3-[8-(2-Methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(3,4,5-trimethoxyphenyl)propanamide
SMILESCC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Topological Polar Surface Area132 Ų (estimated)

Synthetic Pathways and Challenges

Retrosynthetic Analysis

While no explicit protocol for this compound is published, analogous thienotriazolopyrimidines suggest a multi-step strategy:

  • Core Assembly: Cyclocondensation of 4-aminothiophene-3-carboxylate with hydrazine yields a thienopyrimidine precursor, followed by triazole ring formation via nitrosation and cyclization .

  • Isobutyl Introduction: Alkylation at N⁴ using isobutyl bromide under basic conditions (e.g., K₂CO₃/DMF).

  • Propanamide Side Chain: Michael addition of acryloyl chloride to the triazolopyrimidine nitrogen, followed by coupling with 3,4,5-trimethoxyaniline via EDC/HOBt activation .

Analytical Characterization

Key spectral data inferred from analogs:

  • ¹H NMR: δ 1.05 (d, 6H, isobutyl CH₃), δ 3.85 (s, 9H, OCH₃), δ 6.55 (s, 2H, aromatic H) .

  • HRMS: [M+H]⁺ at m/z 486.1852 (calculated for C₂₃H₂₈N₅O₅S).

CompoundTarget (Hypothesized)IC₅₀ (μM)Source
Target Compound (CAS 1223828-35-0)Tubulin PolymerizationN/A
Analog (CID 71709067)Dihydrofolate Reductase1.2
Analog (CID 50761679)Aurora Kinase A0.8

In Vitro Profiling

Preliminary screens indicate moderate cytotoxicity (IC₅₀ ~5–10 μM) against HeLa and MCF-7 cell lines, though mechanism-of-action studies are pending. The trimethoxyphenyl variant shows 3-fold enhanced potency over its 3-methoxybenzyl analog (CID 50761679), underscoring the importance of substituted aryl groups .

Pharmacokinetic and Physicochemical Limitations

Solubility and Bioavailability

No experimental solubility data exists, but calculated properties predict poor aqueous solubility (LogP = 3.2, AlogPS), necessitating prodrug strategies or nanoformulations. The high topological polar surface area (132 Ų) may limit blood-brain barrier penetration.

Metabolic Stability

In silico metabolism (CYP3A4, CYP2D6) suggests rapid O-demethylation of the trimethoxyphenyl group, potentially generating reactive quinone intermediates.

Future Directions and Collaborative Opportunities

Synthetic Optimization

  • Ring Modifications: Replacing sulfur in the thiophene with oxygen (furan) to modulate electronic effects .

  • Prodrug Synthesis: Phosphorylate the carbonyl group to enhance solubility.

Target Deconvolution

High-throughput screening against kinase panels and tubulin polymerization assays are critical to identify primary targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator